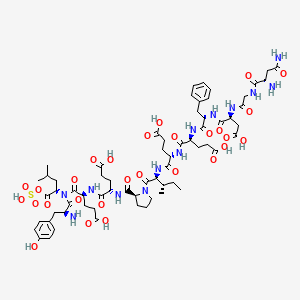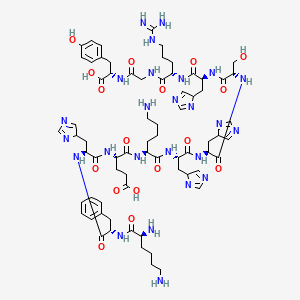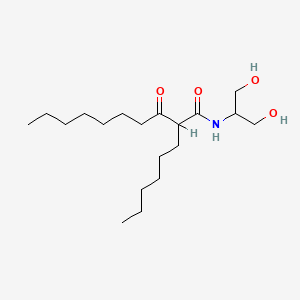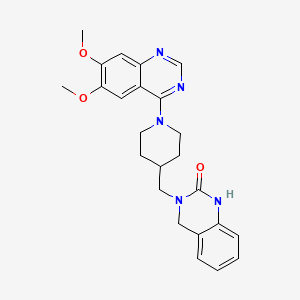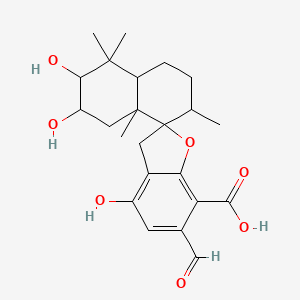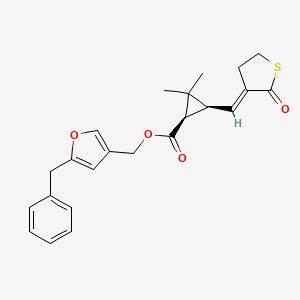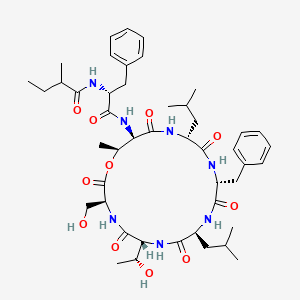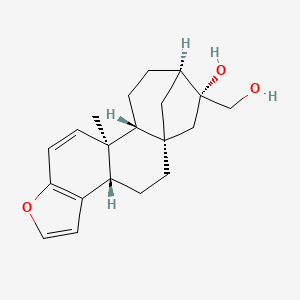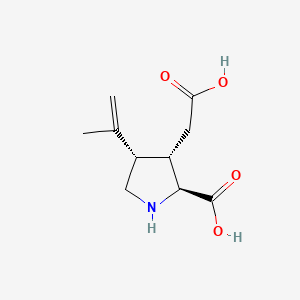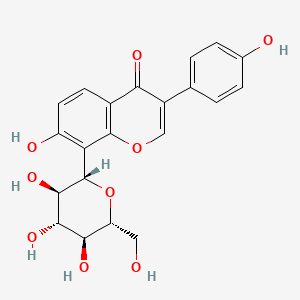
Homatropine methylbromide
Overview
Description
Homatropine methylbromide, also known as methylhomatropine bromide, is a quaternary ammonium salt of methylhomatropine. It is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors, thereby affecting the parasympathetic nervous system. This compound is primarily used to relieve intestinal spasms and abdominal cramps without producing the adverse effects associated with less specific anticholinergics .
Mechanism of Action
Target of Action
Homatropine methylbromide primarily targets the muscarinic acetylcholine receptors . These receptors mediate various cellular responses and are found on structures innervated by postganglionic cholinergic nerves, as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation .
Mode of Action
As a quaternary ammonium muscarinic acetylcholine receptor antagonist , this compound inhibits the muscarinic actions of acetylcholine . This results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Biochemical Pathways
The inhibition of muscarinic acetylcholine receptors by this compound affects the cholinergic signaling pathways . By blocking these receptors, this compound prevents the response of the iris sphincter muscle and the accommodative muscle of the ciliary body to cholinergic stimulation .
Result of Action
The primary result of this compound’s action is the relief of intestinal spasms and abdominal cramps . It is used to treat duodenal or stomach ulcers or intestine problems . It can also be used together with antacids or other medicine in the treatment of peptic ulcer . Additionally, it may be used to prevent nausea, vomiting, and motion sickness .
Biochemical Analysis
Biochemical Properties
Homatropine methylbromide is a quaternary ammonium muscarinic acetylcholine receptor antagonist . The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .
Cellular Effects
This compound inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation . This inhibition can affect various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a competitive muscarinic receptor antagonist . It blocks the response of the iris sphincter muscle and causes the pupil to become unresponsive to light upon dilation or mydriasis . It also blocks the accommodative muscle of the ciliary body to cholinergic stimulation .
Transport and Distribution
This compound is a peripherally acting anticholinergic medication that inhibits muscarinic acetylcholine receptors and thus the parasympathetic nervous system . It does not cross the blood–brain barrier , indicating its distribution is limited to peripheral tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: Homatropine methylbromide can be synthesized through the reaction of tropanol with formyl radical almond acyl chlorides in the presence of triethylamine and methylene dichloride. The reaction is carried out under reflux conditions, followed by washing and concentration to obtain the crude product .
Industrial Production Methods: The refining method involves dissolving this compound in an organic solvent such as methanol, ethanol, propyl alcohol, or isopropanol. The solution is then heated, cooled, and crystallized using another organic solvent like acetone, isopropanol, ethyl acetate, or methyl tert-butyl ether. This process ensures the purity of this compound reaches not less than 99.5%, meeting various pharmacopoeia standards .
Chemical Reactions Analysis
Types of Reactions: Homatropine methylbromide primarily undergoes substitution reactions due to its quaternary ammonium structure. It does not readily participate in oxidation or reduction reactions.
Common Reagents and Conditions: The compound reacts with various nucleophiles under mild conditions, often in the presence of organic solvents. The reaction conditions are typically moderate, ensuring the stability of the compound.
Major Products Formed: The primary products formed from these reactions are derivatives of this compound, which retain the core structure but have different substituents attached to the nitrogen atom.
Scientific Research Applications
Comparison with Similar Compounds
Atropine: Both homatropine methylbromide and atropine are anticholinergic agents.
Scopolamine: Like this compound, scopolamine is used to treat motion sickness and gastrointestinal cramps.
Uniqueness: this compound’s primary uniqueness lies in its peripheral action and inability to cross the blood-brain barrier, which minimizes central nervous system side effects. This makes it a safer option for patients who require anticholinergic treatment without the risk of central nervous system complications .
Properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24NO3.BrH/c1-18(2)13-8-9-14(18)11-15(10-13)21-17(20)16(19)12-6-4-3-5-7-12;/h3-7,13-16,19H,8-11H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFVKLQESJNNAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Homatropine is a quaternary ammonium muscarinic acetylcholine receptor antagonist. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. Homatropine methylbromide inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
80-49-9 | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8,8-dimethyl-, bromide (1:1), (3-endo)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Homatropine methylbromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
191-192 °C | |
| Details | PhysProp | |
| Record name | Homatropine methylbromide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does homatropine methylbromide exert its effects?
A1: this compound acts as a competitive antagonist at muscarinic receptors. [, , , ] It binds to these receptors, preventing acetylcholine from binding and activating them. [, , ]
Q2: What are the downstream effects of this compound binding to muscarinic receptors?
A2: By blocking acetylcholine's action, this compound inhibits parasympathetic nerve stimulation. [, , ] This leads to a range of effects, including reduced smooth muscle contraction in the gastrointestinal, biliary, and genitourinary tracts (antispasmodic effect), decreased pepsin and gastrin secretion, mydriasis (pupil dilation), and reduced salivation (antisialagogue effect). [, , , ]
Q3: Is there evidence of this compound having a greater effect on specific muscarinic receptor subtypes?
A3: While research indicates potential interaction with the muscarinic 3 receptor (hMR3), the studies primarily focus on overall muscarinic antagonism. [] Further investigation is needed to determine subtype-specific effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C17H24BrNO3, and its molecular weight is 370.29 g/mol.
Q5: Are there any available spectroscopic data for this compound?
A5: Several studies employed spectroscopic techniques for analysis. These include:
- UV-Vis spectrophotometry: Used to quantify this compound by measuring the absorbance of its complex with reagents like picric acid [] or iodine. []
- Colorimetry: Utilized to measure this compound after reaction with Dragendorff's reagent, forming a measurable colored complex. [, ]
Q6: Does this compound degrade in the presence of antacids?
A6: Research shows that this compound can degrade in formulations containing antacids, forming tropine methylbromide as a major decomposition product. []
Q7: Are there analytical methods to determine this compound in complex formulations like syrups?
A7: Yes, specific and stability-indicating methods have been developed for analyzing this compound in syrups. [] These involve techniques like ion exchange chromatography and UV spectrophotometry. []
Q8: How does the structure of this compound relate to its anticholinergic activity compared to other compounds?
A8: While direct structural comparisons are limited in the provided research, studies suggest that the presence of an α-hydroxyl group in mandelyl tropine esters (like homatropine) contributes to a faster hydrolysis rate compared to tropyl tropine esters (like atropine). [] Additionally, the quaternary ammonium structure in this compound significantly increases its hydrolysis rate compared to tertiary amine analogs. []
Q9: Does modifying the structure of this compound affect its binding to the muscarinic 3 receptor?
A9: Computational studies investigated the unbinding process of this compound and its analogs from hMR3. [] These studies highlight key pharmacophores and structural elements influencing the unbinding kinetics, which could guide future drug design for improved residence time and potentially enhanced activity. []
Q10: What is the stability of this compound under different conditions?
A10: this compound exhibits sensitivity to light and can degrade in the presence of antacids. [, ] Further research is needed to fully characterize its stability profile under various conditions (e.g., pH, temperature, excipients).
Q11: Are there strategies to improve the stability of this compound formulations?
A11: Research highlights the use of methanol to stabilize the colored complex formed between this compound and Dragendorff's reagent during analysis, preventing its degradation under laboratory lighting. [] This finding might offer insights into potential stabilizing agents for formulations. Further research is needed to explore specific strategies for enhancing its formulation stability.
Q12: How does the route of administration affect the activity of this compound?
A12: Studies in rats showed that the oral bioavailability of this compound is much lower than that of atropine. [] This suggests significant first-pass metabolism. Intravenous administration in cats revealed a potent ganglionic blocking effect, while oral administration showed minimal blockade. []
Q13: What is the duration of action of this compound?
A13: The research primarily focuses on the pharmacological effects and doesn't explicitly mention the duration of action.
Q14: What analytical techniques are used to quantify this compound?
A14: Numerous analytical methods have been developed for quantifying this compound in various matrices, including:
- Gas chromatography (GC): Used to determine this compound in tablets and elixirs. [] The method involves hydrolysis to mandelic acid, derivatization, and quantification using a chromatographic standard. []
- High performance liquid chromatography (HPLC): Employed for separating and quantifying this compound, often after a hydrolysis step. [, , , ] Various detection methods, including UV-Vis and fluorescence, have been used. [, , , ]
- Flow injection analysis (FIA): A rapid and automated technique utilized to determine this compound in pharmaceutical formulations based on its precipitation reaction with silver nitrate. []
- Ion exchange chromatography: Coupled with UV spectrophotometry, this technique is used for specific analysis of this compound in complex syrups. []
- Toxicity and safety: Studies in rats and mice indicate that the toxicity of this compound varies with the route of administration. [] It is crucial to consider potential toxicity concerns when using this compound.
- Chiral separation: Research demonstrates successful chiral separation of this compound enantiomers using HPLC with α1-acid glycoprotein chiral stationary phase. [] This separation is essential for understanding the specific activity and properties of each enantiomer.
- Computational chemistry and modeling: Molecular modeling studies provide insights into the interaction of this compound and its analogs with the muscarinic 3 receptor, aiding in understanding the structural features influencing binding kinetics and potentially guiding future drug design. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


